molecular formula C18H22N4 B2833112 N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877798-39-5

N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2833112
CAS RN: 877798-39-5
M. Wt: 294.402
InChI Key: ZZSFCGAWYPYZKK-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . The synthesis of such amino derivatives often involves a chlorodeoxygenation step that proceeds with mediocre yields, followed by ipso-substitution of halogen .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Chemical Reactions Analysis

Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .


Physical And Chemical Properties Analysis

The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Scientific Research Applications

Phosphodiesterase Inhibitory Activity

Research on a series of phenylpyrazolo[3,4-d]pyrimidones, which share a similar chemical scaffold with the compound , has revealed specific inhibition of cGMP-specific (type V) phosphodiesterase. These inhibitors show promise in enzymatic and cellular activity evaluations, as well as in vivo antihypertensive activity, highlighting their potential application in cardiovascular disease treatment (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones synthesized as key intermediates from related chemical structures have been evaluated for their antitumor and antimicrobial activities. Some derivatives showed inhibition effects on human breast and liver carcinoma cell lines comparable to those of standard treatments, indicating potential applications in cancer therapy and infection control (Riyadh, 2011).

Insecticidal and Antibacterial Potential

Compounds derived from pyrimidine and pyrazole structures, such as the (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, have shown insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. These findings suggest applications in agricultural pest control and antibacterial drug development (Deohate & Palaspagar, 2020).

Benzodiazepine Receptor Ligands

Research into the reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives has identified potential benzodiazepine receptor ligands. Such compounds could be valuable in developing new treatments for anxiety, insomnia, and other CNS disorders (Bruni et al., 1994).

PET Imaging Ligands

A selective CRF1 antagonist, formulated for PET imaging to explore its potential in neurodegenerative disease research, demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in medical imaging and diagnostic applications (Kumar et al., 2003).

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name

N-butan-2-yl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSFCGAWYPYZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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